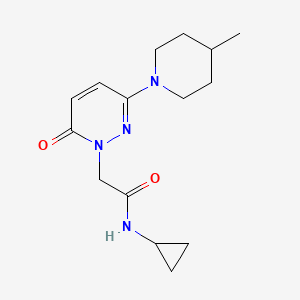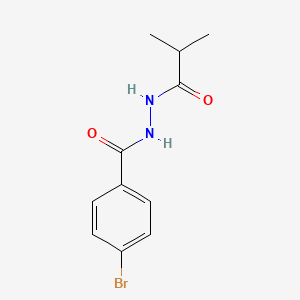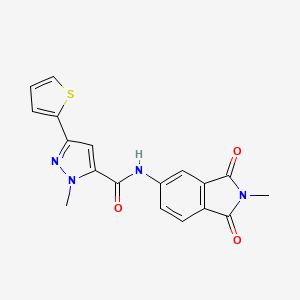
5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methylbenzoic acid is a complex organic compound characterized by the presence of an indole ring, a sulfonyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with 2,3-dihydro-1H-indole-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The indole ring may also interact with various receptors or enzymes, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methoxybenzoic acid
- 5-(2,3-dihydro-1H-indole-1-sulfonyl)thiophene-3-carboxylic acid
- Ethyl 5-(2,3-dihydro-1H-indole-1-sulfonyl)-1H-pyrazole-4-carboxylate
Uniqueness
5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methylbenzoic acid is unique due to the presence of the methyl group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds, potentially offering distinct advantages in specific applications.
Eigenschaften
Molekularformel |
C16H15NO4S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C16H15NO4S/c1-11-6-7-13(10-14(11)16(18)19)22(20,21)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9H2,1H3,(H,18,19) |
InChI-Schlüssel |
YLEZKGBWXNVZQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12162609.png)
![tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate](/img/structure/B12162623.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12162626.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12162628.png)
![1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)


![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)
![3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162658.png)

![(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12162663.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162670.png)
